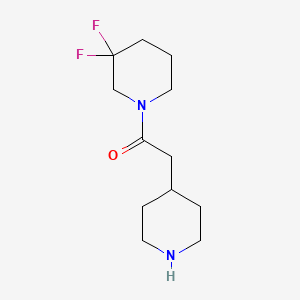
1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Descripción general
Descripción
1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H20F2N2O and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known by its chemical structure C12H20F2N2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C12H20F2N2O, with a molecular weight of 246.3 g/mol. The compound features two piperidine rings and two fluorine atoms, which may contribute to its biological activity through enhanced binding affinity and selectivity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H20F2N2O |
| Molecular Weight | 246.3 g/mol |
| CAS Number | 1894440-94-8 |
| Purity | Typically 95% |
Anticancer Activity
Research indicates that compounds with piperidine structures exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted the compound's potential in inducing apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better efficacy than the reference drug bleomycin .
The anticancer activity is attributed to the ability of the compound to inhibit key signaling pathways involved in cancer progression. Specifically, it has been suggested that the presence of the piperidine moiety enhances interactions with protein targets involved in cell proliferation and survival. The compound's structure allows for stable hydrophobic interactions with the IKKb catalytic pocket, which is crucial for NF-κB transcription regulation .
Neuroprotective Effects
Additionally, there is evidence supporting the role of piperidine derivatives in neuroprotection. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are being explored for their potential in treating Alzheimer's disease. The introduction of piperidine groups has been shown to improve brain exposure and enhance inhibitory effects on these enzymes .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including MRSA and E. coli, by disrupting bacterial cell wall integrity and interacting with DNA gyrase . This dual-target action suggests a multifaceted mechanism that could be harnessed in developing new antibiotics.
Case Study 1: Anticancer Efficacy
In a recent study involving a series of piperidine derivatives, researchers found that modifications to the piperidine ring significantly affected cytotoxicity levels against cancer cells. The study utilized a three-component reaction approach to synthesize analogs of this compound, leading to compounds with improved efficacy compared to existing treatments .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study reported that certain modifications enhanced AChE inhibition while minimizing side effects associated with BuChE inhibition . This highlights the potential for developing targeted therapies using structural analogs of this compound.
Propiedades
IUPAC Name |
1-(3,3-difluoropiperidin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-12(14)4-1-7-16(9-12)11(17)8-10-2-5-15-6-3-10/h10,15H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVCOGAYYFMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















